Pyrimidine-5-sulfonamide

Beschreibung

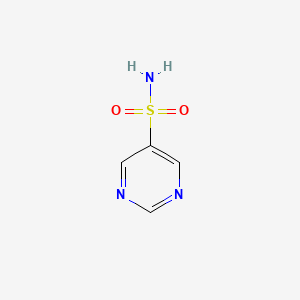

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRIGNIPEFMZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597983 | |

| Record name | Pyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98621-75-1 | |

| Record name | Pyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyrimidine 5 Sulfonamide and Its Derivatives

Established Synthetic Pathways for Pyrimidine-5-sulfonamide Core Structure

The construction of the fundamental this compound framework can be achieved through several reliable synthetic routes. These methods typically involve the formation of a pyrimidine (B1678525) ring, followed by sulfonation and subsequent amidation, or the reaction of a pre-functionalized pyrimidine with a sulfonamide precursor.

A primary and widely adopted method for synthesizing the this compound core begins with a pre-formed pyrimidine ring. nih.gov The pyrimidine nucleus, however, can be resistant to common electrophilic substitution reactions like sulfonation due to the deactivating effect of its two nitrogen atoms. nih.govmdpi.com To overcome this, the pyrimidine ring is often activated with electron-donating groups such as hydroxyl (-OH), thio (-SH), or methyl groups at positions 2, 4, or 6, which enhances its reactivity towards chlorosulfonation. nih.gov

The key intermediate in many syntheses is a pyrimidine-5-sulfonyl chloride. mdpi.com This reactive intermediate is typically generated by treating an activated pyrimidine, such as 2-thiouracil (B1096), with chlorosulfonic acid, often in the presence of a reagent like thionyl chloride. nih.govmdpi.com Once the pyrimidine-5-sulfonyl chloride is formed, it can be readily reacted with ammonia (B1221849) or various primary and secondary amines to yield the desired this compound derivatives. mdpi.com

An alternative general approach involves the condensation of a three-carbon compound (like ethyl acetoacetate) with a compound containing an amidine structure (such as urea (B33335) or thiourea) to first construct the pyrimidine ring, which is then subjected to functionalization to introduce the sulfonamide group. wjarr.com

The synthesis of the this compound core and its N-substituted derivatives involves specific reagents and conditions to ensure high yields and purity. The formation of the crucial pyrimidine-5-sulfonyl chloride intermediate is a key step, followed by its reaction with amines.

A common procedure involves the reaction of 6-methyl-2-thiouracil with a mixture of chlorosulfonic acid and thionyl chloride at elevated temperatures (e.g., 120 °C) to produce 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride. nih.govmdpi.com This sulfonyl chloride can then be converted into various N-substituted sulfonamides. The general synthesis involves refluxing the pyrimidine-5-sulfonyl chloride with a suitable amine in absolute ethanol (B145695), using pyridine (B92270) as an acid scavenger. mdpi.com

Below is a table summarizing typical reaction conditions:

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference |

| 6-Methyl-2-thiouracil | 1) Chlorosulfonic acid, Thionyl chloride | - | Reflux at 120 °C | 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | mdpi.com, nih.gov |

| Pyrimidine-5-sulfonyl chloride | Amine, Pyridine | Absolute Ethanol | Reflux for 16-20 h | N-Substituted this compound | mdpi.com |

| 4-Acetylbenzenesulfonyl chloride | 4-Methylpiperidine | - | - | 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one | nih.gov |

Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a versatile template for creating extensive libraries of chemical analogs. Derivatization can be targeted at two main sites: the pyrimidine ring system and the sulfonamide moiety.

The pyrimidine ring offers multiple positions for structural modification, allowing for the synthesis of diverse analogs, including complex fused heterocyclic systems. These modifications can significantly influence the compound's biological activity.

One strategy involves chemical transformation of substituents on the pyrimidine ring. For example, S-methylpyrimidine derivatives can be reacted with morpholine, or an oxo group can be converted to a chloro group using phosphorus oxychloride (POCl₃). jocpr.comjocpr.com This newly introduced chloro group is a versatile handle for further nucleophilic substitution reactions, such as reaction with thiourea (B124793) or hydrazine (B178648) hydrate. jocpr.comjocpr.com The resulting hydrazinyl derivative can undergo cyclocondensation to form fused tetrazolopyrimidine systems. jocpr.comjocpr.com

Another powerful technique is the construction of fused ring systems onto the pyrimidine core. Treatment of pyrimidine-5-sulfonamides with reagents like ethanolamine (B43304) or anthranilic acid can yield fused imidazopyrimidine and pyrimidoquinazoline derivatives, respectively. jocpr.comjocpr.com Furthermore, reacting enaminone derivatives of sulfonamides with various reagents can lead to the formation of fused systems like pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines. nih.gov Nucleophilic aromatic substitution (SNAr) reactions on di- or tri-chloropyrimidines are also employed to introduce various amine substituents at the C2 and C4 positions. mdpi.com

The table below showcases examples of pyrimidine ring modifications.

| Starting Scaffold | Reagent(s) | Resulting Modification/Structure | Reference |

| This compound | Ethanolamine | Fused Imidazopyrimidine | jocpr.com, jocpr.com |

| This compound | Anthranilic acid | Fused Pyrimidoquinazoline | jocpr.com, jocpr.com |

| 4-Chloro-pyrimidine-5-sulfonamide | Hydrazine hydrate | 4-Hydrazinyl-pyrimidine-5-sulfonamide | jocpr.com, jocpr.com |

| 4-Hydrazinyl-pyrimidine-5-sulfonamide | Sodium nitrite, HCl | Fused Tetrazolopyrimidine | jocpr.com, jocpr.com |

| Enaminone-sulfonamide intermediate | Guanidine (B92328) hydrochloride | 2-Aminopyrimidine derivative | nih.gov |

| Enaminone-sulfonamide intermediate | 3-Amino-1,2,4-triazole | Fused Triazolo[4,3-a]pyrimidine | nih.gov |

The sulfonamide group (-SO₂NHR) is a critical site for structural diversification, as the nature of the 'R' group can profoundly impact the compound's physicochemical properties and biological target interactions. The most common strategy for this diversification is the reaction of a pyrimidine-5-sulfonyl chloride intermediate with a wide range of primary or secondary amines. mdpi.com

This reaction is typically carried out in a suitable solvent like absolute ethanol, with a base such as pyridine to neutralize the HCl generated during the reaction. mdpi.com A vast library of amines can be utilized, including simple aliphatic amines, anilines with various electronic and steric substitutions (e.g., 4-methoxyaniline, 4-bromoaniline, 3-acetylaniline), and heterocyclic amines. mdpi.comjocpr.com This approach allows for the systematic exploration of the structure-activity relationship (SAR) by fine-tuning the substituent attached to the sulfonamide nitrogen. nih.gov

The following table provides examples of this diversification strategy.

| Pyrimidine Intermediate | Amine Reagent | Solvent/Base | Resulting Sulfonamide Derivative | Reference |

| 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | Aniline | Ethanol/Pyridine | N-Phenyl-pyrimidine-5-sulfonamide | mdpi.com |

| 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | 4-Methoxyaniline | Ethanol/Pyridine | N-(4-Methoxyphenyl)-pyrimidine-5-sulfonamide | mdpi.com |

| 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | 3-Acetylaniline | Ethanol/Pyridine | N-(3-Acetylphenyl)-pyrimidine-5-sulfonamide | mdpi.com |

| 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | 4-Bromoaniline | Ethanol/Pyridine | N-(4-Bromophenyl)-pyrimidine-5-sulfonamide | mdpi.com |

| 4-Acetylbenzenesulfonyl chloride | 4-Methylpiperidine | - | N-(4-acetylphenyl)-4-methylpiperidine-1-sulfonamide | nih.gov |

Hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is an emerging paradigm in drug discovery to create agents with potentially enhanced activity or novel mechanisms of action. nih.gov The pyrimidine-sulfonamide scaffold is an excellent platform for creating such hybrid molecules. tandfonline.comnih.govnih.gov

These hybrids are designed to act on multiple biological targets simultaneously. tandfonline.com Synthetic strategies often involve multi-component reactions or sequential coupling steps to link the pyrimidine-sulfonamide unit with another bioactive core. For instance, imidazole-pyrimidine-sulfonamide hybrids have been synthesized via a one-pot reaction involving 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide, an appropriate aryl aldehyde, and benzil. mdpi.com Other reported hybrids include the coupling of the pyrimidine-sulfonamide core with moieties such as diazepam, spirocyclic chromanes, and dihydropyrimidines. nih.govfrontiersin.orgnih.gov This approach leverages the established biological relevance of each component to generate novel chemical entities. nih.govflinders.edu.au

Examples of hybrid molecules are listed in the table below.

| Hybrid Type | Incorporated Scaffolds | Synthetic Strategy Highlight | Reference |

| Imidazole-pyrimidine-sulfonamide | Imidazole, Pyrimidine, Sulfonamide | Multi-component reaction of an aminobenzenesulfonamide, aldehyde, and benzil. | mdpi.com |

| Dihydropyrimidine-sulfonamide | Dihydropyrimidine, Pyrimidine, Sulfonamide | Biginelli cyclo-condensation of a sulfonamide-bearing intermediate with an aldehyde and urea. | frontiersin.org |

| Spirochromane-pyrimidine-sulfonamide | Spirocyclic chromane, Piperazine, Pyrimidine, Sulfonamide | Sequential coupling starting with a spirochromane, followed by addition of pyrimidine and finally reaction with sulfonyl chlorides. | nih.gov |

| Pyrimidine-sulfonamide-diazepam | Pyrimidine, Sulfonamide, Diazepam | Not detailed in search results, but represents a three-component hybrid. | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Approaches

The evolution of synthetic organic chemistry has been marked by a continuous search for more efficient, selective, and environmentally benign methodologies. In the context of synthesizing this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and novel catalytic systems have emerged as powerful tools. These approaches align with the principles of green chemistry by often reducing reaction times, energy consumption, and the use of hazardous materials, while simultaneously improving reaction yields and purity.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. lifesciencesite.commdpi.com The application of microwave irradiation in the synthesis of pyrimidine derivatives, including those with a sulfonamide moiety, has demonstrated considerable advantages. lifesciencesite.comijamtes.org

A notable example involves the synthesis of 2-amino-4-(4-(phenylsulfonyl)phenyl)pyrimidine. In a comparative study, the reaction of E-3-(N,N-dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one with guanidine sulfate (B86663) was conducted under both microwave irradiation and conventional heating. The microwave-assisted procedure, catalyzed by potassium carbonate, afforded the desired pyrimidine product in a 95% yield within just one hour. In contrast, the conventional method required refluxing in ethanol for 7 hours to achieve a lower yield of 85%. lifesciencesite.com

This efficiency is not an isolated case. The synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also been successfully achieved using microwave irradiation, with reactions being completed in as little as 20 minutes under pressurized conditions, yielding products in the range of 80-87%. ijamtes.org Similarly, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives containing a benzenesulfonamide (B165840) group was effectively carried out using microwave irradiation at 300W. The reaction of a suitable chalcone (B49325) with para-hydrazinobenzenesulfonamide hydrochloride was completed in just 7 minutes. nih.gov

| Product | Method | Reaction Time | Yield | Reference |

| 2-amino-4-(4-(phenylsulfonyl)phenyl)pyrimidine | Microwave Irradiation | 1 hour | 95% | lifesciencesite.com |

| Conventional Heating | 7 hours | 85% | lifesciencesite.com | |

| Pyrazolo[1,5-a]pyrimidine derivatives | Microwave Irradiation | 20 minutes | 80-87% | ijamtes.org |

| 1,3,5-Trisubstituted pyrazoline-benzenesulfonamides | Microwave Irradiation | 7 minutes | Not specified | nih.gov |

This interactive table summarizes the comparison between microwave-assisted and conventional synthesis methods for pyrimidine sulfonamide derivatives, highlighting the significant advantages of the former in terms of reaction time and yield.

These findings underscore the potential of microwave-assisted synthesis as a superior alternative for the rapid and efficient production of this compound derivatives, offering a greener and more practical approach for medicinal chemistry research. lifesciencesite.comresearchgate.net

Catalyst-Mediated Reactions in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be slow, unselective, or completely unfeasible. In the synthesis of the this compound scaffold, various catalyst-mediated reactions have been developed to enhance efficiency, yield, and substrate scope. These methods often fall under the umbrella of green chemistry by allowing reactions to proceed under milder conditions and with greater atom economy. researchgate.net

Copper-catalyzed reactions have proven particularly effective for constructing sulfonamide-containing pyrimidine systems. A notable approach involves a copper-catalyzed tandem reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes. This method generates a class of sulfonamide pyrimidine derivatives in high yields, reaching up to 87%, through a [4+2] cycloaddition of in situ generated intermediates. mdpi.com Copper catalysis is also central to the N-heteroarylation of primary sulfonamides with halogenated heterocycles, a key step in forming many mono-N-heteroaryl sulfonamides. acs.org

Other metal catalysts have also been employed successfully. For instance, a mixture of substituted acetoacetanilide, an aldehyde, and urea or thiourea can be converted to pyrimidine-5-carboxamides using Uranyl nitrate (B79036) (UO₂(NO₃)₂·6H₂O) as a catalyst under both conventional and microwave conditions. growingscience.com Zinc chloride (ZnCl₂) has been utilized to catalyze a three-component coupling reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines in a single step. rsc.org In some syntheses, even basic catalysts like choline (B1196258) hydroxide (B78521) have been used, serving as both the catalyst and the reaction medium in an eco-friendly [3+3] annulation–oxidation sequence to form polysubstituted pyrimidines. mdpi.comrsc.org

The choice of catalyst can significantly influence the reaction pathway and outcome. For example, the synthesis of polysubstituted pyrimidines from enamidines can be achieved using orthoesters with a catalytic amount of Zinc bromide (ZnBr₂). mdpi.com The development of heterogeneous catalysts, such as magnetic nano Fe₃O₄ particles, further enhances the green credentials of these syntheses by allowing for easy separation and recycling of the catalyst. growingscience.com

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Copper(I/II) | Trichloroacetonitrile, Guanidine, Sulfonyl azides, Alkynes | Sulfonamide pyrimidine derivatives | High yields (up to 87%) via tandem [4+2] cycloaddition. | mdpi.com |

| Uranyl nitrate (UO₂(NO₃)₂·6H₂O) | Acetoacetanilide, Aldehyde, Urea/Thiourea | Pyrimidine-5-carboxamides | Efficient under both conventional and microwave conditions. | growingscience.com |

| Zinc chloride (ZnCl₂) | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted pyrimidines | Single-step, three-component coupling. | rsc.org |

| Choline hydroxide | Chalcones, Benzamidine hydrochloride | Polysubstituted pyrimidines | Eco-friendly; acts as both catalyst and medium. | mdpi.com |

| Magnetic nano Fe₃O₄ | Aldehyde, Malononitrile, Benzamidine hydrochloride | Pyrimidine-5-carbonitrile derivatives | Solvent-free conditions, catalyst is recyclable. | growingscience.com |

This interactive table outlines various catalyst-mediated reactions used in the synthesis of this compound and related derivatives, detailing the catalyst, reactants, and key advantages of each method.

These catalyst-mediated strategies represent a significant advancement, providing versatile and sustainable routes to a wide array of this compound derivatives for potential therapeutic applications.

Biological and Pharmacological Activities of Pyrimidine 5 Sulfonamide Derivatives

Anticancer and Antitumor Potential of Pyrimidine-5-sulfonamide Derivatives

This compound derivatives have emerged as a promising class of compounds in the development of novel anticancer therapies. Their mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival. tandfonline.com The hybridization of the pyrimidine (B1678525) scaffold with a sulfonamide group can lead to compounds that act on multiple cellular targets simultaneously, offering a potential advantage in overcoming drug resistance. tandfonline.comnih.gov

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. These in vitro assessments are crucial for identifying lead compounds with significant anticancer potential.

A variety of this compound hybrids have shown considerable antiproliferative activity. For instance, hybrids 3a and 3b displayed promising activity against HCT-116 colon cancer cells, with IC50 values of 5.66 and 9.59 μM, respectively, which were comparable to the standard drug doxorubicin (B1662922) (IC50: 3.30 μM). nih.gov Notably, these compounds exhibited lower cytotoxicity towards normal MRC-5 cells, suggesting a degree of selectivity. nih.gov Another compound, PS14 , was evaluated against HeLa, HCT-116, A-549, and HepG2 cancer cell lines, showing IC50 values of 15.13 ± 2.20, 19.87 ± 2.01, 12.64 ± 3.22, and 22.20 ± 1.34 μM, respectively. nih.gov

Further investigations into pyrazolo[3,4-d]pyrimidine–sulfonamide hybrids revealed potent activity. Hybrid 47 was more effective than the known inhibitor centrinone (B606597) against MCF-7, BT474, and MDA-MB-231 breast cancer cell lines, with IC50 values ranging from 1.58 to 5.58 μM. nih.gov Additionally, a series of 2,4,5,6-substituted pyrimidine derivatives were synthesized and tested against human leukemia cell lines (K562 and CEM). scirp.org Among these, the compound 2g , featuring a para-chloro substitution, demonstrated good activity against K562 cells with an IC50 of 14.0 µM. scirp.org Similarly, the sulfonamide derivative 3c , with two meta-chloro substitutions, also showed significant activity with an IC50 of 15.0 µM against the same cell line. scirp.org

The antiproliferative activity of pyrimidine-sulfonamide hybrids has also been observed against other cancer types. Hybrids 10a–c and 11a,b exhibited significant cytotoxicity against H2228 and H1975 cancer cell lines, with IC50 values ranging from 11 to 81 nM and 12.5 to 67 nM, respectively. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

|---|---|---|---|

| Hybrid 3a | HCT-116 (Colon) | 5.66 µM | nih.gov |

| Hybrid 3b | HCT-116 (Colon) | 9.59 µM | nih.gov |

| Hybrid 4a | T-47D, MCF-7, MDA-MB-231 (Breast) | Not specified | nih.gov |

| Hybrid 4b | T-47D, MCF-7, MDA-MB-231 (Breast) | Not specified | nih.gov |

| Hybrid 5 | T-47D, MCF-7, MDA-MB-231 (Breast); HCT-116, HT-29, SW-620 (Colon) | 2.40-4.50 µM | nih.gov |

| Hybrid 9a | HCT-116 (Colon) | 9.64 µM | nih.gov |

| Hybrid 9b | HT-29 (Colon) | 9.95 µM | nih.gov |

| Hybrids 10a-c | H2228, H1975 | 11–81 nM | nih.gov |

| Hybrids 11a,b | H2228, H1975 | 12.5–67 nM | nih.gov |

| Hybrid 47 | MCF-7, BT474, MDA-MB-231 (Breast) | 1.58–5.58 µM | nih.gov |

| Hybrid 48 | TMD8 | 3.9 nM | nih.gov |

| Hybrids 59a,b | HGC-27 (Gastric) | 390 and 280 nM | nih.gov |

| Hybrids 60a-c | HGC-27 (Gastric) | 40, 47 and 74 nM | nih.gov |

| PS14 | HeLa, HCT-116, A-549, HepG2 | 15.13, 19.87, 12.64, 22.20 µM | nih.gov |

| Compound 2g | K562 (Leukemia) | 14.0 µM | scirp.org |

Promising in vitro results have led to the evaluation of this compound derivatives in in vivo animal models, providing crucial data on their therapeutic potential and pharmacokinetic properties.

In a notable study, hybrids 59a and 60a demonstrated significant in vivo efficacy in a HGC-27 gastric cancer xenograft mouse model. nih.gov When administered orally at a dose of 40 mg/kg, these compounds resulted in tumor growth inhibition (TGI) values of 58.2% and 88.7%, respectively. nih.gov Furthermore, both compounds exhibited favorable pharmacokinetic profiles. nih.gov

Another study focused on (E)-N-(2-benzyl hydrazine-1-carbonyl) phenyl-2,4-deoxy-1,2,3,4-tetrahydro this compound derivatives. researchgate.net The lead compound, DG1 , was found to be more effective at inhibiting cancer tissue proliferation than the established drug Pemetrexed (PTX) in an A549 lung cancer xenograft mouse model. researchgate.net Additionally, compound B13 showed low in vivo toxicity and superior efficacy compared to Vismodegib in a colorectal cancer model. researchgate.net

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were also investigated for their anti-breast cancer potential. ijrpr.com Compound (16) from this series significantly suppressed the growth of MDA-MB-231 xenograft tumors in mice without causing obvious side effects. ijrpr.com

Table 2: In Vivo Efficacy of this compound Derivatives in Animal Models

| Compound/Derivative | Cancer Model | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hybrid 59a | HGC-27 Gastric Cancer | Xenografted Mice | 58.2% TGI at 40 mg/kg (oral) | nih.gov |

| Hybrid 60a | HGC-27 Gastric Cancer | Xenografted Mice | 88.7% TGI at 40 mg/kg (oral) | nih.gov |

| DG1 | A549 Lung Cancer | Xenograft Mouse | More effective than Pemetrexed | researchgate.net |

| B13 | Colorectal Cancer | Not specified | Low toxicity, superior efficacy to Vismodegib | researchgate.net |

Antimicrobial Activities of this compound Derivatives

The versatile this compound scaffold has also been a source of potent antimicrobial agents. These compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, and some have shown promise as antiviral agents. ontosight.aiontosight.aiwjarr.com

Derivatives of this compound have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.com Their mode of action often involves the inhibition of essential microbial enzymes. msdvetmanual.com

A series of 4-[2-Amino-6-(3,4,5-substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives were synthesized and showed significant antibacterial potential. biointerfaceresearch.com In another study, a series of N–tert–Butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides were screened against several bacterial strains. ijpsr.com Compounds 5d and 5e from this series exhibited potent activity against both Gram-positive (Bacillus subtilis, Bacillus sphaericus, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Klebsiella aerogenes, Chromobacterium violaceum) bacteria. ijpsr.com

Thienopyrimidine-sulfonamide hybrids have also been investigated for their antibacterial properties. The cyclohexathienopyrimidine–sulfadiazine (B1682646) hybrid 4ii showed mild activity, with zones of inhibition of 15 mm against S. aureus and 18 mm against E. coli. mdpi.com Another hybrid, 8iii , incorporating sulfamethoxazole (B1682508), demonstrated mild activity against S. aureus and E. coli with MIC values of 250 µg/mL and 125 µg/mL, respectively. mdpi.com A series of pyrimidine-appended Linezolid derivatives were also synthesized, with compound 35 showing excellent activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values of 0.25–1 μg/mL. mdpi.com

Table 3: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| Compounds 5d & 5e | Gram-positive & Gram-negative bacteria | Potent activity | ijpsr.com |

| Hybrid 4ii | S. aureus, E. coli | Zone of inhibition: 15 mm, 18 mm | mdpi.com |

| Hybrid 8iii | S. aureus, E. coli | MIC: 250 µg/mL, 125 µg/mL | mdpi.com |

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity against a variety of fungal pathogens.

A series of N–tert–Butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides were tested against five fungal organisms, with compounds 5e and 5f showing good antifungal activity. ijpsr.com A novel series of 2-thiouracil-5-sulfonamide derivatives also exhibited promising antifungal properties. wjarr.com

Thienopyrimidine–sulfonamide hybrids have also been evaluated for their antifungal potential. The sulfadiazine hybrid 4ii showed the best antifungal activity in its series, with MIC values of 62.5 µg/mL against Candida albicans and 125 µg/mL against Candida parapsilosis. mdpi.com The sulfamethoxazole hybrid 8iii was even more potent, with MICs of 31.25 µg/mL and 62.5 µg/mL against C. albicans and C. parapsilosis, respectively. mdpi.com Furthermore, a series of pyrimidine derivatives containing an amide moiety were synthesized and tested against plant pathogenic fungi. frontiersin.org Compound 5o from this series exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil. frontiersin.org

Table 4: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| Compounds 5e & 5f | Aspergillus niger, Chrysosporium tropicum, Rhizopus oryzae, Fusarium moniliforme, Curvularia lunata | Good activity | ijpsr.com |

| Hybrid 4ii | C. albicans, C. parapsilosis | MIC: 62.5 µg/mL, 125 µg/mL | mdpi.com |

| Hybrid 8iii | C. albicans, C. parapsilosis | MIC: 31.25 µg/mL, 62.5 µg/mL | mdpi.com |

The structural features of pyrimidine-5-sulfonamides have also made them attractive candidates for the development of antiviral agents. Research in this area has shown that these compounds can inhibit the replication of various viruses.

Some this compound compounds are suggested to inhibit viral replication by targeting viral enzymes or interfering with the virus's entry into host cells. For example, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated good antiviral activities against Herpes Simplex Virus-1 (HSV-1). researchgate.net A new class of integrase strand transfer inhibitors (INSTIs) based on a pyrimidine core structure showed low nanomolar inhibitory activity against HIV-1. Additionally, a series of novel substituted 2-pyrimidylbenzothiazoles, some containing a sulfonamide moiety, exhibited a high level of potency against HSV-1. wjarr.com

Anti-malarial and Anti-plasmodial Activity of this compound Derivatives

The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of novel therapeutic agents. Pyrimidine-sulfonamide derivatives have been identified as a promising class of compounds with significant anti-malarial and anti-plasmodial properties. nih.govresearchgate.net These compounds often work by inhibiting crucial parasitic metabolic pathways. tandfonline.com

Recent research has focused on synthesizing and evaluating various pyrimidine-sulfonamide hybrids for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov A novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated strong anti-malarial activity against both chloroquine (B1663885) (CQ)-sensitive (3D7) and CQ-resistant (W2) strains of P. falciparum. nih.govrsc.org Two compounds in particular, SZ14 and SZ9, showed potent effects with IC50 values in the low micromolar range. rsc.org The anti-plasmodial action of these compounds is linked to their ability to inhibit falcipain-2 and falcipain-3, which are cysteine protease enzymes essential for the parasite's hemoglobin degradation. tandfonline.comrsc.org The inhibition of these enzymes disrupts the parasite's life cycle and survival. rsc.orgplos.org

Furthermore, structure-activity relationship (SAR) studies on these derivatives have provided insights for optimizing their anti-malarial potency. For instance, the inclusion of specific substituents that enhance aromaticity or steric bulk on the sulfonamide core can improve the selective targeting of parasitic enzymes. tandfonline.com The combination of the pyrimidine ring with a sulfonamide moiety and other scaffolds, like quinoline (B57606) or pyrazole, has also been explored to create hybrids with enhanced activity against both sensitive and resistant parasite strains. acs.orgresearchgate.net For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown high inhibitory activity against both CQS and CQR strains of P. falciparum. researchgate.net

Table 1: Anti-plasmodial and Falcipain Inhibitory Activities of Selected this compound Derivatives

| Compound | P. falciparum Strain | Anti-plasmodial IC50 (μM) | Enzyme Target | Enzymatic Inhibition IC50 (μM) |

|---|---|---|---|---|

| SZ14 | 3D7 (CQ-sensitive) | Not specified | PfFP-2 | 4.1 |

| W2 (CQ-resistant) | 2.84 | PfFP-3 | 4.9 | |

| SZ9 | 3D7 (CQ-sensitive) | Not specified | PfFP-2 | 5.4 |

| W2 (CQ-resistant) | 3.22 | PfFP-3 | 6.3 | |

| Pyrazolo[1,5-a]pyrimidine 12 | 3D7 (CQS) | 0.046 | Not specified | Not specified |

| K1 (CQR) | 0.071 | Not specified | Not specified |

Antitubercular Activity of this compound Compounds

This compound derivatives have also been investigated for their potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.netucl.ac.uk The development of new antitubercular drugs is a global health priority due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. ucl.ac.uk

In one study, a series of pyrimidinylsulphonamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several compounds demonstrated significant potency. Notably, 2-hydrazino-4-(p-aminophenylsulphonylamino)-6-(2'-chlorophenyl)-pyrimidine-5-carboxamide (Db) and 2-[(2',4'-dinitrophenyl)sulphonyl]-4-(p-aminophenylsulphonylamino)-6-(2'-chlorophenyl)-pyrimidine-5-carboxamide (Fb) were found to be the most active, with a Minimum Inhibitory Concentration (MIC) of 0.02 µg/mL against Mtb. researchgate.net This potency was superior to that of the first-line antitubercular drug isoniazid, which had a MIC of 0.03 µg/mL in the same study. researchgate.net

Other research has explored different structural modifications to the pyrimidine scaffold to enhance antitubercular activity. For instance, benzothiazolylpyrimidine-5-carboxamides have been identified as excellent in vitro inhibitors of the H37Rv strain, with some derivatives showing MIC values as low as 0.08 µM. ucl.ac.uk Molecular docking studies on novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives suggest that these compounds can effectively bind to mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA), indicating a potential mechanism of action. acs.org

Table 2: Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |

|---|---|---|---|

| Db | 0.02 | Isoniazid | 0.03 |

| Fb | 0.02 | Isoniazid | 0.03 |

| 9g | 10.2 | Rifampicin | 40 |

| 9m | 12.5 | Rifampicin | 40 |

Anti-inflammatory and Immunomodulatory Effects of this compound Derivatives

This compound derivatives have demonstrated significant potential as anti-inflammatory agents. frontiersin.orgnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.orgnih.gov The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

A novel series of dihydropyrimidine/sulphonamide hybrids were developed and tested as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). frontiersin.org Several of these compounds, particularly 3c, 3e, 3h, and 3j, were effective dual inhibitors. Compound 3j was the most potent, with IC50 values of 0.92 µM for mPGES-1 and 1.98 µM for 5-LOX. frontiersin.org In vivo studies on carrageenan-induced edema in rats showed that these compounds possess considerable anti-inflammatory activity, with edema inhibition percentages reaching up to 71%. frontiersin.org

Other studies have focused on pyrimidine derivatives as selective COX-2 inhibitors. dovepress.comtandfonline.com Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Pyridopyrimidinone derivatives have been shown to exert improved COX-2 inhibitory activity, with some compounds having IC50 values better than the standard drug celecoxib. dovepress.com The presence of a carboxamide moiety at the 5-position of the pyrimidine ring is considered crucial for the anti-inflammatory effect. nih.gov

Table 3: Anti-Inflammatory Activity of Selected Pyrimidine-Sulfonamide Derivatives

| Compound | Target Enzyme(s) | IC50 (µM) | In Vivo Activity (Edema Inhibition %) |

|---|---|---|---|

| 3j | mPGES-1 / 5-LOX | 0.92 / 1.98 | 71% |

| 3h | mPGES-1 / 5-LOX | Not specified | 65% |

| 3e | mPGES-1 / 5-LOX | Not specified | 58% |

| 3c | mPGES-1 / 5-LOX | Not specified | 52% |

| IIIg | COX-2 | 0.81 | 57% (at 5h) |

| IIIf | COX-2 | 0.67 | 56% (at 5h) |

Antioxidant Activities of this compound Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. This compound derivatives have been explored as potent antioxidant agents capable of scavenging free radicals. researchgate.netnih.govresearchgate.net

In a study focused on novel 2-thiouracil-5-sulfonamides, a series of derivatives were synthesized and evaluated for their antioxidant capacity using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. nih.gov The results showed that many of the synthesized compounds exerted remarkable free radical scavenging efficacies, with IC50 values ranging from 7.55 to 80.0 µg/mL. nih.gov Specifically, thiazole (B1198619) 2-thiouracils and 2-thiouracil (B1096) thiosemicarbazones demonstrated potent antioxidant activities. nih.gov Another study using a hydrogen peroxide (H2O2) scavenging assay found that certain pyrimidine derivatives displayed promising antioxidant activity, with inhibition percentages over 80%, comparable to standards like ascorbic acid. researchgate.net

Structure-activity relationship analyses suggest that specific structural features enhance the antioxidant potential of these compounds. For example, the presence of a hydroxyl group on the pyrimidine ring has been shown to improve antioxidant activity. tandfonline.com This is attributed to the ability of the phenol (B47542) nucleus to scavenge radicals through either a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism. tandfonline.com The combination of pyrimidine with other heterocyclic rings like thiazole also appears to enhance radical scavenging activity. nih.gov

Table 4: Antioxidant Activity of Selected this compound Derivatives

| Compound Series | Assay | Activity (IC50 or % Inhibition) |

|---|---|---|

| Thiazole 2-thiouracils (9a) | DPPH | IC50 = 15.0 ± 1.25 µg/mL |

| 2-thiouracil thiosemicarbazones (5a) | DPPH | IC50 = 14.50 ± 0.72 µg/mL |

| 2-thiouracil thiosemicarbazones (5d) | DPPH | IC50 = 14.72 ± 1.11 µg/mL |

| Derivative (IVg) | H2O2 Scavenging | 82.0 ± 0.3 % Inhibition |

| Derivative (IVj) | H2O2 Scavenging | 81.6 ± 0.3 % Inhibition |

| Derivative (IVi) | H2O2 Scavenging | 81.0 ± 0.2 % Inhibition |

Enzyme Inhibition and Target Specificity of this compound Derivatives

Cyclin-Dependent Kinase (CDK) Inhibition by this compound Analogs

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their deregulation is a hallmark of many cancers. nih.gov Consequently, CDK inhibitors have emerged as important targets for anticancer drug development. nih.govacs.org this compound analogs have been identified as potent inhibitors of various CDKs. nih.govresearchgate.net

Research has shown that pyrimidine analogs bearing a sulfonamide moiety can act as effective inhibitors of CDK2. nih.govresearchgate.net In one study, newly designed 2-thiouracil-5-sulfonamide derivatives showed promising anticancer activity, which was linked to significant inhibition of CDK2A. researchgate.net The synthetic pyrimidine analog 5-fluorouracil (B62378) (5-FU), a widely used chemotherapy drug, is also thought to exert some of its effects through CDK2 inhibition. nih.gov The development of 5-FU compounds that incorporate sulfonamide groups has shown promising activity against both CDK2 and CDK9. nih.govnih.gov

The pyrazolo[1,5-a]pyrimidine scaffold has also yielded potent CDK inhibitors. One such compound, BS-194, was identified as a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9, with an IC50 of 3 nM for CDK2. acs.org Similarly, certain 2-arylaminopurines, which share structural similarities with pyrimidines, substituted with a 4'-sulfamoylanilino group, have been developed to achieve selectivity for CDK2 over CDK1. acs.org These findings underscore the potential of the pyrimidine-sulfonamide scaffold in designing selective and potent CDK inhibitors for cancer therapy.

Table 5: CDK Inhibition by Selected Pyrimidine Analogs

| Compound | Target CDK | Inhibitory Potency (IC50 or Ki) |

|---|---|---|

| BS-194 | CDK2 | IC50 = 3 nM |

| CDK1 | IC50 = 30 nM | |

| CDK9 | IC50 = 90 nM | |

| Compound 73 (Purine analog) | CDK2 | IC50 = 0.044 µM |

| CDK1 | IC50 = 86 µM | |

| Compound 38 | CDK2/CDK9 | Low-nanomolar Ki values |

Carbonic Anhydrase Inhibition by this compound Derivatives

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com They are involved in numerous physiological processes, and certain isoforms, particularly hCA IX and hCA XII, are overexpressed in many tumors and are considered validated anticancer drug targets. tandfonline.comnih.gov Sulfonamides are the most prominent class of CA inhibitors (CAIs). tandfonline.combohrium.com

Derivatives of this compound have been extensively studied as inhibitors of various human (h) CA isoforms. tandfonline.comnih.gov In one study, four groups of novel sulfonamide derivatives incorporating a pyrimidine moiety were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. tandfonline.com These compounds were found to be highly active, with inhibition constants (Ki) in the nanomolar range. For hCA I, Ki values ranged from 2.62 to 136.54 nM, while for the dominant cytosolic isoform hCA II, the Ki values were between 5.74 and 210.58 nM. tandfonline.com

The design of isoform-selective inhibitors is a major goal in order to minimize side effects. nih.gov The "tail approach," which involves adding various chemical moieties to the sulfonamide scaffold, has been used to achieve this selectivity. nih.gov By incorporating purine (B94841) or pyrimidine bases into a benzenesulfonamide (B165840) scaffold, researchers have developed inhibitors that show varied profiles against cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IV and IX). nih.gov For instance, compound 6c, N-(sulfamethazine)-3,4,5-triacetoxybenzamide, was identified as a potent hCA II inhibitor with a Ki of 5.74 nM, while other derivatives showed high affinity for the tumor-associated hCA IX isoform. tandfonline.comnih.gov

Lipoxygenase (LOX) Inhibition by this compound Derivatives

Lipoxygenases (LOXs) are a family of enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of these enzymes, particularly 5-LOX and 15-LOX, is a key strategy for developing anti-inflammatory drugs.

A novel series of dihydropyrimidine/sulfonamide hybrids was synthesized and evaluated for their dual inhibitory activity against microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). nih.gov Several of these compounds, specifically 3c , 3e , 3h , and 3j , emerged as potent dual inhibitors. nih.gov Compound 3j was identified as the most potent, with an IC₅₀ value of 1.98 µM for 5-LOX. nih.gov Another compound, 3e , also showed significant 5-LOX inhibition with an IC₅₀ of 2.07 µM. nih.gov

In a separate study, new 2-thiouracil-5-sulfonamide derivatives were designed and evaluated for their antioxidant and 15-LOX inhibitory activities. researchgate.netmdpi.com Compounds 5c , 6d , 7d , 9b , 9c , and 9d demonstrated significant radical scavenging activity and were also effective inhibitors of 15-LOX when compared to the standard, quercetin. researchgate.netmdpi.com Molecular docking of compound 9b into the active site of human 15-LOX supported its potent antioxidant activity. researchgate.net

Furthermore, the synthesis of a Mannich base containing a sulfonamide moiety, compound 15 , led to improved COX-2 and 5-LOX inhibition compared to its lead compound. rsc.org A pyrazoline-sulfonamide derivative, compound 39 , also displayed good 5-LOX inhibition with an IC₅₀ value of 0.98 μM. rsc.org

Table 2: Inhibition of Lipoxygenase (LOX) by this compound Derivatives

| Compound | Target LOX | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3j | 5-LOX | 1.98 | nih.gov |

| 3e | 5-LOX | 2.07 | nih.gov |

| 39 | 5-LOX | 0.98 | rsc.org |

| 9b | 15-LOX | Potent* | researchgate.net |

| 9c | 15-LOX | Potent* | researchgate.net |

| 9d | 15-LOX | Potent* | researchgate.net |

Qualitative description from the source.

mPGES-1 Inhibition by this compound Derivatives

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. nih.gov As such, inhibitors of mPGES-1 are sought after as potential anti-inflammatory drugs.

A series of novel dihydropyrimidine/sulfonamide hybrids were developed and tested as dual inhibitors of mPGES-1 and 5-LOX. nih.gov Among the synthesized compounds, 3c , 3e , 3h , and 3j were the most effective dual inhibitors. nih.gov Compound 3j was the most potent, with an IC₅₀ value of 0.92 µM against mPGES-1. nih.gov These findings highlight the potential of this chemical class for developing new anti-inflammatory agents with a dual mechanism of action. nih.govfrontiersin.org

Table 3: Inhibition of mPGES-1 by this compound Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 3j | 0.92 |

| 3c | Effective* |

| 3e | Effective* |

| 3h | Effective* |

Described as "most effective" in the source, without specific IC₅₀ values provided.

BRAF Kinase Inhibition by this compound Analogs

The BRAF kinase is a component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene, particularly the V600E mutation, are implicated in various cancers. irb.hr Pyrimidine-sulfonamide hybrids have emerged as a significant class of BRAF inhibitors. rsc.orgresearchgate.net

Several FDA-approved BRAF inhibitors, such as Dabrafenib and Encorafenib, feature a pyrimidine-sulfonamide core structure. rsc.orgresearchgate.net Research has focused on synthesizing novel pyrimidine-sulfonamide derivatives with improved potency and selectivity for BRAFV600E. irb.hr For instance, pyrazolo[1,5-a]pyrimidine sulfonamide derivatives have been developed as ATP-competitive BRAF inhibitors with high cellular potency. irb.hr

One study reported on (imidazole-5-yl)pyrimidine–sulfonamide hybrids, with compounds 26a and 26b showing potent dual inhibition of BRAFV600E (IC₅₀: 530 and 490 nM, respectively) and CRAF (IC₅₀: 980 and 840 nM). nih.gov These compounds were more potent than the multi-kinase inhibitor sorafenib (B1663141). nih.gov

Table 4: Inhibition of BRAF Kinase by this compound Analogs

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 26a | BRAFV600E | 530 | nih.gov |

| 26b | BRAFV600E | 490 | nih.gov |

| 26a | CRAF | 980 | nih.gov |

| 26b | CRAF | 840 | nih.gov |

Dihydropteroate (B1496061) Synthase Inhibition by this compound and Analogs

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of microorganisms and is the target of sulfonamide antibiotics. pnas.orgnih.gov These drugs act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). nih.gov

Studies on recombinant DHPS from Plasmodium falciparum, the parasite responsible for malaria, have shown that various sulfonamides, including those with a pyrimidine core, can inhibit the enzyme. pnas.org The potency of these inhibitors can vary, with sulfathiazole (B1682510) being more potent than sulfadoxine (B1681781) in some assays. pnas.org Mutations in the DHPS enzyme are a primary mechanism of resistance to sulfonamide drugs in P. falciparum. pnas.org

In other microorganisms, such as Toxoplasma gondii and Pneumocystis carinii, sulfonamides also inhibit DHPS. psu.edu For example, sulfanilanilides with specific halogen substitutions have demonstrated significantly lower Ki values against T. gondii DHPS compared to sulfamethoxazole. psu.edu The development of novel DHPS inhibitors remains an active area of research to combat drug resistance. nih.gov

Table 5: Inhibition of Dihydropteroate Synthase by Sulfonamides Data represents a range of sulfonamide compounds tested against different microbial DHPS enzymes.

| Compound Class/Example | Target Organism | Inhibitory Potency |

|---|---|---|

| Sulfonamides (general) | Plasmodium falciparum | Varies by compound |

| Sulfathiazole | Plasmodium falciparum | More potent than sulfadoxine |

| Dapsone (a sulfone) | Plasmodium falciparum | Most potent among tested compounds |

| Halogenated Sulfanilanilides | Toxoplasma gondii | 6- to 57-fold lower Ki than sulfamethoxazole |

Other Reported Biological Activities of this compound Derivatives

Central Nervous System (CNS) Depressant Activity

Beyond their roles as enzyme inhibitors, pyrimidine derivatives have also been reported to possess potential central nervous system (CNS) depressant properties. nih.gov The broad therapeutic potential of sulfonamide-based compounds has expanded from antimicrobial agents to include treatments for CNS diseases. nih.gov While specific studies focusing solely on the CNS depressant activity of this compound are not extensively detailed in the provided context, the general class of pyrimidines has been associated with such effects. nih.govresearchgate.net

Diuretic Activity

The search for new diuretic agents with improved efficacy and reduced side effects is an ongoing area of research in medicinal chemistry. Pyrimidine derivatives have been investigated for their potential diuretic properties. tandfonline.comtandfonline.com

In one study, a series of novel amino and thio pyrimidine derivatives were synthesized and evaluated for their diuretic activity in healthy adult albino rats. tandfonline.comtandfonline.com The activity was measured by monitoring urine volume and electrolyte excretion (Na+, K+, and Cl-). Several of the synthesized compounds exhibited moderate to good diuretic activity. Notably, compounds 2e and 3e showed significant kaliuretic properties, similar to the standard drug acetazolamide (B1664987). tandfonline.com Furthermore, compounds 3a , 2b , and 3f were found to be potassium-sparing. tandfonline.com The compound 3e , identified as 6-(2,6-dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol, emerged as a particularly promising candidate from this series, demonstrating diuretic properties greater than the standard and a long-acting profile. researchgate.net

Another aspect of this research highlighted the importance of toxicity studies, as some existing diuretic agents like furosemide (B1674285) and triamterene (B1681372) have reported hepatotoxicities. tandfonline.comtandfonline.com The most active compounds from the study, 2d , 2e , 3d , and 3e , were evaluated for toxicity and showed no liver toxicity compared to the control group. researchgate.net

Table 1: Diuretic Activity of Selected Pyrimidine Derivatives

| Compound | Diuretic Activity | Kaliuretic Property | Potassium Sparing | Reference |

|---|---|---|---|---|

| 2b | - | - | Yes | tandfonline.com |

| 2d | Moderate to good | - | - | researchgate.net |

| 2e | Moderate to good | Significant | - | tandfonline.comresearchgate.net |

| 3a | - | - | Yes | tandfonline.com |

| 3d | Moderate to good | - | - | researchgate.net |

| 3e | Good (more than acetazolamide) | Significant | - | tandfonline.comresearchgate.net |

| 3f | - | - | Yes | tandfonline.com |

Hypnotic Activity

Research has explored the sedative-hypnotic potential of pyrimidine derivatives. asianpubs.orgnih.gov Barbiturates, which contain a pyrimidine nucleus, are well-known for their use as sedatives and hypnotics. jacsdirectory.com

A study focused on the synthesis of novel N-[3-(3-aminomethylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide derivatives, which included sulfonamide, amine, and amide series. asianpubs.org These compounds were evaluated for their sedative-hypnotic effects by observing their impact on the locomotor activity of mice. Several of the synthesized compounds, particularly 3h , 4d , and 5c , demonstrated a smooth and lasting sedative-hypnotic activity, identifying them as potential lead compounds for further development. asianpubs.org

Another study designed and synthesized twenty-five new heteroatomic compounds that fused pyrimidine with carbazole (B46965) or benzothiazole (B30560). nih.gov These were screened for sedative activities in vivo. A majority of these compounds showed noticeable sedative properties. nih.gov Compound 4l was particularly effective, showing excellent sedative and hypnotic effects at low doses and was found to be superior to diazepam at a higher dose. nih.gov

Antihyperthyroid Activity

Pyrimidine derivatives, particularly those related to thiouracil, have been a focus of research for antihyperthyroid agents. jacsdirectory.comwjarr.com Propylthiouracil (B1679721) is a known drug used for hyperthyroidism. jacsdirectory.comwjarr.com

A series of pyrimidine-5-sulphonamide derivatives were synthesized and evaluated for their anti-hyperthyroid activity using a thyroxine-induced hyperthyroid model. wjarr.com These compounds showed a comparable effect to propylthiouracil in decreasing the mean serum level of T3. wjarr.com

Another study focused on designing and synthesizing novel thiouracil derivatives to investigate how structural changes to the thiouracil nucleus affect antithyroid activity. mdpi.com The study involved synthesizing five different series of thiouracil derivatives and testing them against the excessive secretion of thyroid hormones T3 and T4 in rats, using propylthiouracil as a control. The results indicated that 2-thiouracil-5-sulphonamide is active. mdpi.com Chlorination of this compound maintained its activity, while replacing the chlorine with an NH group led to reduced activity in compounds like 5A and 6A . mdpi.com

Antihyperlipidemic Activity

Certain pyrimidine derivatives have demonstrated potential as antihyperlipidemic agents. wjarr.com One study reported that pyrimidine derivatives exhibited antihyperlipidemic action, which may be mediated through the inhibition of HMG-CoA reductase, as well as hepatoprotective, antioxidant, and anti-inflammatory pathways. wjarr.com

Anticonvulsant Activity

The pyrimidine nucleus is a structural feature of some anticonvulsant drugs, such as phenobarbitone. jacsdirectory.com Research has continued to explore new pyrimidine derivatives for their potential in treating epilepsy. hygeiajournal.commdpi.com

One study synthesized a series of sulphonamide derivatives and evaluated their anticonvulsant activity. researchgate.net Several of these compounds were found to be active in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, suggesting a broad spectrum of activity. researchgate.net For instance, compounds 8 and 10 , which have chloro and bromo substituents respectively, showed activity in the MES test. researchgate.net

Another research effort focused on synthesizing new pyrimidine-5-carbonitrile derivatives and evaluating their anticonvulsant and neurotoxic effects. mdpi.com Additionally, a series of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives were synthesized and tested for their anticonvulsant properties. jacsdirectory.com

Antidepressant Activity

Pyrimidine derivatives have been investigated for their potential as antidepressant agents. jacsdirectory.comhygeiajournal.com The development of new heterocyclic compounds like pyrimidine derivatives is seen as a promising area for finding alternative medications for depression. hygeiajournal.com

In one study, pyrimidine derivatives 1b and 1c were evaluated for their antidepressant-like effects using the forced swim test and tail suspension test in mice. hygeiajournal.com Both compounds were found to be effective, significantly reducing the period of immobility in the test animals without affecting their general locomotor activity. hygeiajournal.com This suggests that their antidepressant effect is specific and not due to motor stimulation. hygeiajournal.com

Another study described the synthesis and antidepressant properties of a new pyrimido[4,5-d]pyrimidine (B13093195) derivative. nih.gov The researchers established a relationship between the compound's activity and its molecular conformation. nih.gov Furthermore, a series of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives were synthesized and evaluated for their antidepressant activities. jacsdirectory.com

Anthelmintic Activity

The search for new anthelmintic agents is driven by the need to combat parasitic worm infections and the emergence of drug resistance. ijpsdronline.comijpsdronline.com Pyrimidine derivatives bearing sulphonamide and carboxamide moieties have been synthesized and investigated for their anthelmintic properties. shd-pub.org.rsresearchgate.net

In one study, seventeen new pyrimidine derivatives with sulphonamide and carboxamide groups were synthesized and tested in vitro. shd-pub.org.rsresearchgate.net All the synthesized compounds demonstrated anthelmintic properties. shd-pub.org.rsresearchgate.net Specifically, compounds 21a–c, e, g, m, and p showed notable paralyzing effects on the worms, with mean paralyzing times ranging from 14 to 19 minutes at a concentration of 100 mg/mL, compared to 10 minutes for the standard drug albendazole. shd-pub.org.rsresearchgate.net The mean death times for compounds 21a–c, g, and m ranged from 16 to 25 minutes at the same concentration, compared to 13 minutes for albendazole. shd-pub.org.rsresearchgate.net

Table 2: In Vitro Anthelmintic Activity of this compound Derivatives

| Compound | Mean Paralyzing Time (min) at 100 mg/mL | Mean Death Time (min) at 100 mg/mL | Reference |

|---|---|---|---|

| 21a | 15 | 18 | shd-pub.org.rsresearchgate.net |

| 21b | 19 | 24 | shd-pub.org.rsresearchgate.net |

| 21c | 14 | 16 | shd-pub.org.rsresearchgate.net |

| 21e | 18 | - | shd-pub.org.rsresearchgate.net |

| 21g | 19 | 20 | shd-pub.org.rsresearchgate.net |

| 21m | 19 | 25 | shd-pub.org.rsresearchgate.net |

| 21p | 18 | - | shd-pub.org.rsresearchgate.net |

| Albendazole (Standard) | 10 | 13 | shd-pub.org.rsresearchgate.net |

Structure Activity Relationship Sar Studies of Pyrimidine 5 Sulfonamide Derivatives

Elucidation of Key Pharmacophoric Features for Biological Efficacy of Pyrimidine-5-sulfonamide Derivatives

The biological efficacy of this compound derivatives is dictated by a combination of essential structural motifs, collectively known as pharmacophoric features. These include the pyrimidine (B1678525) ring, the sulfonamide linker, and specific substituent patterns that are crucial for target binding and activity.

The pyrimidine and sulfonamide moieties are recognized as two distinct anticancer pharmacophores. nih.govtandfonline.com Their hybridization into a single molecule is a promising strategy for creating novel and effective anticancer candidates. nih.govtandfonline.com The sulfonamide group is a key structural feature, in part because it can mimic the structure of para-aminobenzoic acid (PABA), a crucial substrate in bacterial folate synthesis, allowing these compounds to act as competitive inhibitors of enzymes like dihydropteroate (B1496061) synthetase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, including 3D-QSAR and molecular simulations, have been employed to design potent and selective inhibitors. researchgate.net For instance, in designing selective inhibitors for the BRAF V600E kinase, a key cancer target, models have identified crucial fingerprints from pyrimidine-sulfonamide analogues that govern inhibitory activity. researchgate.net These models highlight the importance of both steric and electrostatic fields in the binding affinity of these compounds. core.ac.uk

The pyrimidine ring itself is a privileged scaffold for a variety of biological targets. tandfonline.com While in some fused pyrimidine systems the terminal pyrimidine moiety was not deemed essential for activity, the core structure's ability to be modified is key. nih.gov For example, a benzothiazole (B30560) group was identified as an optimal substituent at the pyrimidine's 5-position for inhibiting HCV replication. researchgate.net Molecular docking studies have further illuminated the binding modes, showing that these compounds can fit effectively into the active sites of target proteins like c-kit protein tyrosine kinase (PTK). pharmacophorejournal.com The combination of hydrogen-bond donors, such as carboxylic and hydroximic acids, with the sulfonamide fragment has also been shown to enhance antiproliferative activity. nih.gov

Impact of Substituent Effects on this compound Activity and Selectivity

The activity and selectivity of this compound derivatives are highly sensitive to the nature and position of various substituents on both the pyrimidine core and the sulfonamide's aryl ring.

Substituents on the Pyrimidine Ring: The substitution pattern on the pyrimidine ring significantly influences biological activity. For instance, in a series of anticancer hybrids, a cyclopentyl group at the C-4 position of the pyrimidine was found to be favorable for activity. nih.gov Similarly, a six-membered cycloalkylamino group on the pyrimidine moiety was beneficial for the antiproliferative activity of thieno[2,3-d]pyrimidine (B153573) and thiazolo[5,4-d]pyrimidine–sulfonamide hybrids. nih.gov Conversely, some studies have found that unsubstituted positions can be more effective; pyrimidine derivatives with a simple hydrogen atom at the C-5 position showed powerful inhibitory activities against PGE2 production. rsc.org The size of the substituent is also a critical factor. Small groups at the 5-position of the pyrimidine ring were found to increase binding affinity in one study. core.ac.uk

Substituents on the Sulfonamide Moiety: Modifications to the aryl group attached to the sulfonamide are equally important. The introduction of a bulky substituent on this aromatic ring has been shown to enhance in vitro cancer growth inhibition. nih.gov Specifically, fluoro-containing substituents at the para-position of the phenyl ring were found to be beneficial for the activity of certain anticancer hybrids. nih.gov However, in some fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, the introduction of any substituent into the phenyl ring at the C-5 position was detrimental to the activity. nih.gov

The linker connecting the pyrimidine and sulfonamide moieties also plays a role. A three-carbon linker between the two core structures was found to be advantageous for the antiproliferative activity of certain benzimidazole-containing hybrids. nih.gov In a different series, the antitumor activity tended to increase when the branch chain of the sulfonamides contained an odd number of carbon atoms. nih.gov

The following table summarizes key research findings on the impact of substituents:

| Compound Series | Favorable Substitutions/Features | Detrimental Substitutions/Features | Target/Activity | Reference |

| Pyrimidine-sulfonamide hybrids | Piperidinyl ring at C-2 (vs. pyrrolidinyl); Cyclopentyl group at C-4 | --- | Antiproliferative (HCT-116 cells) | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) hybrids | --- | Introduction of substituent on the C-5 phenyl ring | Antiproliferative (MCF-7, MDA-MB-468 cells) | nih.gov |

| Benzimidazole-pyrimidine-sulfonamide hybrids | Fluoro-substituent at para-position of phenyl ring; Three-carbon linker | --- | Antiproliferative (SK-MEL-5, A375 cells) | nih.gov |

| Substituted pyrimidine-sulfamides | Bulky substituent on the aromatic ring | --- | In vitro cancer growth inhibition | nih.gov |

| Thieno[2,3-d]pyrimidine and Thiazolo[5,4-d]pyrimidine hybrids | Six-membered cycloalkylamino group on pyrimidine | --- | Antiproliferative (HGC-27 cells), PI3Kα inhibition | nih.gov |

| Polysubstituted pyrimidines | Hydrogen atom at C-5 | Shorter C-5 substituents led to greater potency | PGE2 generation inhibition | rsc.org |

Conformational Analysis and Bioactive Conformations of this compound Analogs

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The specific spatial arrangement of the molecule dictates its ability to fit into the binding site of a target protein. Conformational analysis, through both experimental methods and computational modeling, is therefore essential for understanding SAR. researchgate.net

Advanced molecular modeling techniques like Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR have been instrumental in this area. researchgate.netcore.ac.uk CoMFA studies analyze the contribution of steric and electrostatic fields to binding affinity, revealing that steric interactions can dominate the contribution to observed binding variations. core.ac.uk For example, CoMFA contour maps can show where bulky groups are unfavorable or where specific electronic charges (positive or negative) are favored for optimal binding. core.ac.ukresearchgate.net These models serve as powerful screening tools for designing new, potent inhibitors. researchgate.net

X-ray crystallography provides direct evidence of the solid-state conformation of these molecules, offering a reliable structure for interpretation. researchgate.net Such studies have been used to validate the structures of newly synthesized sulfonamide analogues and to understand the conformational states in their crystalline form. researchgate.netresearchgate.net These investigations have shown that the biological activity of sulfonamides is dependent on the molecule's conformational state. researchgate.net For instance, analyses of aryl sulfonamide analogues have highlighted their tendency to bind in a preferred staggered orientation. researchgate.net

Computational methods, such as systematic searches using programs like Sybyl, are used to generate low-energy conformers of analogues. nih.gov By analyzing conformers within a specific energy range (e.g., within 3 kcal/mol of the global minimum), researchers can identify the likely bioactive conformation—the specific shape the molecule adopts when it binds to its biological target. nih.gov This analysis often focuses on the torsion angles around key rotatable bonds, which can lock the molecule into a specific and active conformation. nih.gov

Stereochemical Considerations in this compound Activity

Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound derivatives. The presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different potencies, selectivities, and metabolic profiles.

The importance of a well-defined 3D structure is highlighted in the development of spirocyclic compounds, which incorporate a spiro atom connecting two rings. This structural feature creates a rigid, three-dimensional arrangement that can improve potency and drug-like properties. nih.gov The defined stereochemistry of such scaffolds is crucial for their interaction with biological targets. nih.gov

In fused ring systems, stereochemistry can lead to unique phenomena like atropisomerism, where rotation around a single bond is restricted, creating stable, non-interconvertible rotational isomers. For example, in certain pyrazolo[1,5-a]pyrimidine macrocycles, the stereochemistry of a pyrrolidine (B122466) fragment was found to control the final conformation, resulting in a stable atropisomer. mdpi.com

Studies on pyrimidine nucleoside analogues have also emphasized the importance of stereochemical control. Investigations into the diastereoisomeric differentiations and anomerizations of compounds like 5,6-dihydrothymidine (B1329944) have shown how specific configurations at the sugar moiety are critical for their chemical transformations and, by extension, their biological function. nih.gov These findings underscore the general principle that controlling the stereochemistry at all chiral centers is a vital aspect of designing potent and selective pyrimidine-based therapeutic agents.

Mechanistic Investigations of Pyrimidine 5 Sulfonamide Action

Molecular Targets and Signaling Pathways Modulation by Pyrimidine-5-sulfonamide Derivatives

This compound derivatives modulate a variety of molecular targets and signaling pathways critical to cancer cell proliferation and survival. Their mechanism often involves the inhibition of key enzymes, particularly protein kinases, which are central regulators of cell signaling. nih.gov

One of the prominent targets for these derivatives is the family of Cyclin-Dependent Kinases (CDKs). nih.gov For instance, certain 2-thiouracil-5-sulfonamide derivatives have demonstrated significant inhibitory activity against CDK2A. mdpi.comresearchgate.net By targeting CDKs, these compounds can disrupt the cell cycle machinery. nih.gov Some pyrimidine-sulfonamide hybrids have also been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov For example, a pyrimidine-sulfonamide–diazepam hybrid was found to inhibit VEGFR-2 at nanomolar concentrations, comparable to the established drug sorafenib (B1663141). nih.gov

Furthermore, these compounds can affect other critical signaling proteins and pathways:

Heat Shock Protein 90 (Hsp90): The analogue DDO-5994 was shown to disturb the Hsp90-Cdc37 protein-protein interaction, leading to the degradation of client kinases and the downregulation of CDK4/6. nih.gov

Carbonic Anhydrases (CAs): Sulfonamides are a well-known class of CA inhibitors. nih.govtandfonline.com A thioether-containing pyrimidine-sulfonamide hybrid demonstrated more potent inhibition of CA II than the standard inhibitor acetazolamide (B1664987). nih.gov

Hippo Signaling Pathway: A specific hybrid, 33a, was found to activate the Hippo signaling pathway in gastric cancer cells, leading to the inhibition of cell colony formation. nih.gov

EGFR and HER2: Imidazole-pyrimidine-sulfonamide hybrids have been developed as dual inhibitors of EGFR and HER2, including drug-resistant mutant forms like EGFR-L858R/T790M. mdpi.comnih.gov

Focal Adhesion Kinase (FAK): Pyrimidine-based inhibitors have been designed to target FAK, a kinase overexpressed in breast cancer that promotes cell proliferation and metastasis. mdpi.comnih.gov

Extracellular signal-regulated kinases (ERK): New heterocyclic compounds containing a sulfonamide moiety have been rationally designed as small molecule inhibitors of ERK kinase activity, which is a focal point in the oncogenic MAP kinase signaling pathway. nih.gov

The table below summarizes the molecular targets of various this compound derivatives.

Table 1: Molecular Targets of this compound Derivatives| Derivative/Compound | Molecular Target(s) | Cell Line(s) | Finding |

|---|---|---|---|

| 2-Thiouracil-5-sulfonamides | CDK2A | A-2780, HT-29, MCF-7, HepG2 | Showed significant inhibition of CDK2A. nih.govmdpi.com |

| Pyrimidine-sulfonamide-diazepam hybrid 28 | VEGFR-2 | - | Inhibition comparable to sorafenib (IC50: 100 nM). nih.gov |

| DDO-5994 | Hsp90-Cdc37, CDK4/6 | HCT-116 | Disturbs Hsp90-Cdc37 interaction, down-regulating CDK4/6. nih.gov |

| Thioether-containing hybrid 17 | Carbonic Anhydrase II (CA II) | - | More potent inhibition (Ki: 1.72 nM) than acetazolamide (Ki: 5.70 nM). nih.gov |

| Hybrid 33a | Hippo Signaling Pathway | MGC-803, SGC-7901 | Activated the Hippo pathway, inhibiting colony formation. nih.gov |

| Imidazole-pyrimidine-sulfonamide hybrids 88, 89 | EGFR, HER2 (including mutants) | - | Demonstrated potent inhibition of wild-type and mutant EGFR/HER2. mdpi.comnih.gov |

| Pyrimidine-based inhibitor 72 | Focal Adhesion Kinase (FAK) | MDA-MB-231 | Showed potent FAK inhibition (IC50 = 27.4 nM). nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) 22 | ERK | HepG-2 | Showed highest potency with an IC50 of 2.96 μM. nih.gov |

Interference with Cellular Biosynthetic Activities by this compound Derivatives (e.g., Nucleic Acid Synthesis)

A primary mechanism of action for many pyrimidine-based compounds, including some sulfonamide derivatives, is their function as antimetabolites. mdpi.comlumenlearning.com They bear a structural resemblance to the natural pyrimidine (B1678525) bases (cytosine, thymine, and uracil) that are essential building blocks for nucleic acids, DNA and RNA. ontosight.ainih.gov This resemblance allows them to interfere with the normal synthesis of these vital macromolecules. nih.gov

The synthetic pyrimidine analog 5-fluorouracil (B62378) (5-FU) is a classic example of an antimetabolite that disrupts cellular biosynthesis by inhibiting thymidylate synthase or through the misincorporation of its metabolites into DNA and RNA. nih.govmdpi.com this compound derivatives can act through similar, though distinct, antimetabolite pathways.

The sulfonamide moiety is key to one of the oldest antibacterial mechanisms: the inhibition of folic acid synthesis. lumenlearning.comoregonstate.education Sulfonamides act as competitive inhibitors of an enzyme involved in producing dihydrofolic acid, a crucial precursor. oregonstate.education By blocking this step, they halt the bacterial biosynthesis of folic acid and, consequently, the purines and pyrimidines needed for nucleic acid synthesis. lumenlearning.comoregonstate.education This provides a bacteriostatic effect and highlights a core mechanism—the disruption of essential building block production—that is also relevant to their anticancer activities. oregonstate.education Some sulfonamides have also been reported to interfere with peptidoglycan formation by inhibiting enzymes involved in its biosynthesis. tandfonline.com

Induction of Apoptosis and Cell Cycle Arrest by this compound Analogs

A key hallmark of the anticancer potential of this compound analogs is their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.gov These actions prevent the uncontrolled proliferation characteristic of tumors.

Induction of Apoptosis: Several pyrimidine-sulfonamide hybrids have been shown to induce apoptosis through various mechanisms. nih.gov One such mechanism involves the generation of reactive oxygen species (ROS) and the subsequent alteration of the mitochondrial membrane potential. nih.gov Another study found that lead compounds induced apoptosis in MCF-7 breast cancer cells by significantly changing the Bax/Bcl-2 expression ratio, which is a critical regulator of the apoptotic cascade. nih.gov The induction of apoptosis is often confirmed by Annexin V-FITC staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early marker of this process. mdpi.com For example, compound PS14 was found to induce apoptosis in 45.30% of HeLa cells, a significantly higher percentage than the control drug 5-FU. nih.gov

Cell Cycle Arrest: Flow cytometry analyses have revealed that these compounds can arrest the cell cycle at different phases, depending on the specific derivative and the cancer cell line. researchgate.net

G0/G1 Phase: An analog, DDO-5994, was shown to arrest HCT-116 colon cancer cells in the G0/G1 phase. nih.gov Similarly, certain anilino-substituted pyrimidine sulfonamides induced G1 arrest in the K562 leukemia cell line by downregulating regulatory proteins like cyclin D1 and CDK4. researchgate.net

S Phase: The compound PS14 caused cell cycle arrest at the S phase in HeLa, HCT-116, A549, and HepG2 cancer cell lines. nih.gov One imidazole-pyrimidine-sulfonamide hybrid also led to a significant S-phase arrest. nih.gov

G2/M Phase: Several hybrids have demonstrated the ability to cause cell cycle arrest in the G2/M phase in cell lines such as MCF-7, MDA-MB-231, and HepG2. nih.govresearchgate.net